molecular formula C17H33O2- B1228982 Margarate

Margarate

Cat. No.: B1228982
M. Wt: 269.4 g/mol
InChI Key: KEMQGTRYUADPNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Margarate, chemically known as heptadecanoic acid (C17:0), is a 17-carbon saturated fatty acid. It is identified as a metabolite in human and animal studies, notably in bile composition (as sodium this compound) and serum metabolomic profiles . While its biological roles are less characterized compared to shorter or longer-chain fatty acids, emerging research highlights its associations with metabolic pathways. In canine studies, this compound levels correlate strongly with cardiac remodeling (left atrial diameter, LAD), suggesting a role in lipid metabolism under pathological conditions . Additionally, this compound exhibits a negative correlation with acute ischemic stroke (AIS) in human metabolome-wide association studies, indicating divergent roles depending on context .

Properties

Molecular Formula

C17H33O2-

Molecular Weight

269.4 g/mol

IUPAC Name

heptadecanoate

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/p-1

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structurally Similar Fatty Acids

Compound Chain Length Saturation Biological Role Metabolic Correlations Key Studies
This compound C17:0 Saturated Potential biomarker for dysglycemia ; negative correlation with AIS Positive correlation with LAD in dogs ; interacts with palmitate and heptadecenoate Serum metabolomics in dogs ; human stroke risk studies
Palmitate C16:0 Saturated Major component of lipid membranes; linked to lipotoxicity and insulin resistance Strong correlation with this compound in canine serum Ubiquitous in lipid metabolism studies; mechanistic links to metabolic syndrome
Stearate C18:0 Saturated Energy storage; less toxic than palmitate in cellular models Not directly studied in provided evidence General lipid biology; contrasts with shorter-chain saturated acids
Heptadecenoate C17:1 Monounsaturated Less common; role in fatty acid elongation/desaturation networks Co-occurs with this compound in metabolic pathways Ketogenic diet (KD) studies highlighting fatty acid remodeling

Key Differences in Physicochemical Properties

  • Solubility: Lead this compound is insoluble in boiling ether, a property exploited in early chemical separation techniques .
  • Ester Derivatives : Methyl and ethyl this compound are standardized for analytical use, with purity exceeding 99% . These derivatives are critical in gas chromatography for quantifying fatty acid profiles, similar to methyl palmitate and stearate.

Metabolic and Clinical Implications

  • This compound vs. Palmitate : While both are saturated, palmitate is more abundant and strongly associated with metabolic dysfunction (e.g., insulin resistance) . This compound’s unique 17-carbon chain may confer distinct interactions in lipid networks, as seen in its near-perfect correlation with methylpalmitate (r = 0.91) in dogs .
  • This compound vs. Heptadecenoate: The monounsaturated heptadecenoate (C17:1) shares a chain length with this compound but differs in metabolic effects. This compound is elevated in KD patients, whereas heptadecenoate’s role remains less defined .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Margarate
Reactant of Route 2
Margarate

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